
7-Bromo-4-chloro-3-iodo-8-methylquinoline
Vue d'ensemble
Description
7-Bromo-4-chloro-3-iodo-8-methylquinoline is a heterocyclic compound with a complex structure. It belongs to the quinoline family, which is widely found in both natural and synthetic compounds. Quinolines have diverse applications in various fields, including medicine, catalysts, dyes, and materials .
Synthesis Analysis
Several synthetic methods exist for constructing the quinoline scaffold. Classical protocols such as the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions have been historically used for quinoline synthesis. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the construction and functionalization of quinoline derivatives .
Molecular Structure Analysis
The molecular formula of This compound is C10H7BrClIN . It features a characteristic double-ring structure, with a benzene ring fused to a pyridine moiety. The bromine, chlorine, and iodine substitutions add complexity to its aromatic system .
Chemical Reactions Analysis
The reactivity of this compound depends on the specific positions of the halogen substituents. It can participate in various reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and metal-catalyzed transformations. Exploring its reactivity with different reagents and conditions is essential for understanding its synthetic versatility .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Chlorination and Iodination : 7-Bromo-4-chloro-3-iodo-8-methylquinoline has been obtained through the chlorination or iodination of 8-methylquinoline using chlorine or iodine in concentrated sulfuric acid with silver sulfate (Tochilkin et al., 1983).
- Knorr Synthesis : The compound is used as a starting material in the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, highlighting its role in the production of other quinoline derivatives (Wlodarczyk et al., 2011).
- Nucleophilic Substitution Reactions : It is used in the preparation of 7-alkylamino-2-methylquinoline-5,8-diones, demonstrating its versatility in nucleophilic substitution reactions (Choi et al., 2004).
Spectroscopic Analysis
- Vibrational Spectroscopic Investigations : The compound has been subjected to Fourier transform infrared (FTIR) and FT-Raman spectroscopy for vibrational analysis, aiding in the understanding of its structural and electronic properties (Arjunan et al., 2009).
Biological and Medicinal Research
- Antibacterial and Antifungal Activities : The compound and its derivatives have been evaluated for their in vitro antibacterial and antifungal activities. This includes studies on the DNA cleavage activities and antioxidant properties of these compounds (Siddappa et al., 2014).
- Antiplasmodial Activity : Its derivatives have been studied for their activity against chloroquine-susceptible and -resistant Plasmodium falciparum, contributing to antimalarial research (De et al., 1998).
Crystal Structure and Molecular Interactions
- Crystal Structure Analysis : The crystal structure of derivatives of this compound has been determined, providing insights into its molecular interactions and potential in drug development (Shoja et al., 1997).
Photophysical Properties
- Photoremovable Protecting Group : The compound has been explored as a photoremovable protecting group for physiological use, particularly in two-photon excitation studies, showcasing its potential in biomedical research (Zhu et al., 2006).
Propriétés
IUPAC Name |
7-bromo-4-chloro-3-iodo-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClIN/c1-5-7(11)3-2-6-9(12)8(13)4-14-10(5)6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNUSDWCJGLFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(C(=CN=C12)I)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




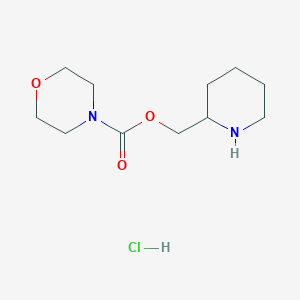
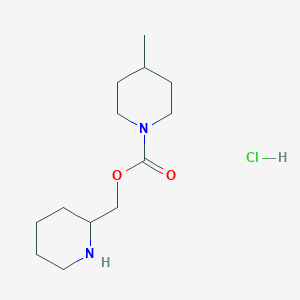
![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)
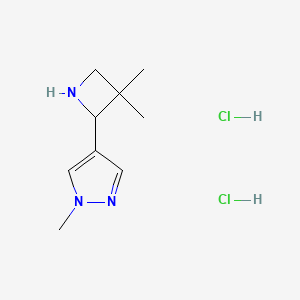
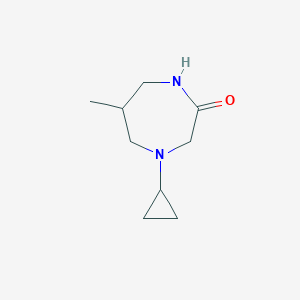
![tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B1382333.png)
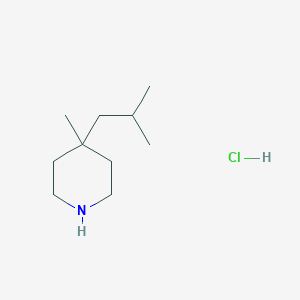
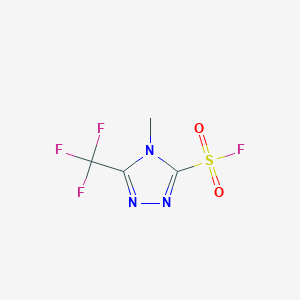
![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1382336.png)
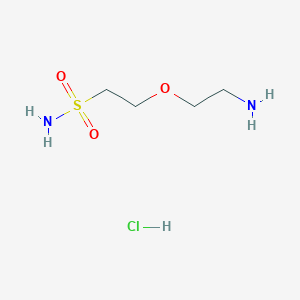
![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)
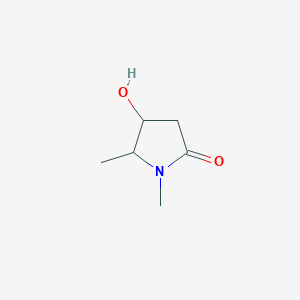
![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)